molecular formula C10H11ClN2O2 B2458078 2-chloro-N'-(phenylacetyl)acetohydrazide CAS No. 199938-15-3

2-chloro-N'-(phenylacetyl)acetohydrazide

Cat. No.: B2458078
CAS No.: 199938-15-3
M. Wt: 226.66
InChI Key: KDXVUWFNHBPXTH-UHFFFAOYSA-N
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Description

2-Chloro-N’-(phenylacetyl)acetohydrazide is an organic compound with the molecular formula C10H11ClN2O2. It is a derivative of hydrazide and is characterized by the presence of a chloro group, a phenylacetyl group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N’-(phenylacetyl)acetohydrazide typically involves the reaction of 2-chloroacetyl chloride with phenylacetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2-chloro-N’-(phenylacetyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N’-(phenylacetyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N’-(phenylacetyl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(phenylacetyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The exact molecular pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of both the chloro and phenylacetyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-10(15)13-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVUWFNHBPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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